5-bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound belonging to the pyrrolopyrimidine family. Characterized by a bromine atom at the 5th position and a methyl group at the 4th position, this compound exhibits significant biological activities and is under investigation for various therapeutic applications, particularly as a kinase inhibitor .
This compound is classified as a pyrrolopyrimidine derivative, which are known for their diverse pharmacological properties. Pyrrolopyrimidines have been studied extensively due to their potential in treating diseases such as cancer and autoimmune disorders . The synthesis of 5-bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves bromination processes that modify existing pyrrolopyrimidine structures.
The synthesis of 5-bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine can be achieved through several methods. A common approach involves the bromination of 4-methyl-7H-pyrrolo[2,3-d]pyrimidine using bromine or N-bromosuccinimide (NBS) in dichloromethane at room temperature. The reaction progress can be monitored via thin-layer chromatography (TLC) until completion.
In industrial settings, continuous flow reactors can be employed to scale up production while maintaining quality and yield. This method allows for precise control over reaction parameters, minimizing side reactions and enhancing efficiency.
The molecular formula of 5-bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine is C7H6BrN3. Its structure features a fused pyrrole and pyrimidine ring system, with specific substituents that influence its reactivity and biological activity. The presence of the bromine atom enhances its electrophilic character, making it suitable for further chemical modifications .
5-bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine is involved in various chemical reactions:
Substitution reactions are typically conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate. For oxidation, potassium permanganate or hydrogen peroxide may be used, while reduction often involves sodium borohydride or lithium aluminum hydride .
The products formed from these reactions depend on the reagents used. For example, substitution with an amine can yield 5-amino-4-methyl-7H-pyrrolo[2,3-d]pyrimidine, showcasing the versatility of this compound in synthetic chemistry.
The mechanism of action for 5-bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine primarily revolves around its role as a kinase inhibitor. It has shown potential in inhibiting Janus Kinase 3 (JAK3), which is implicated in various immunological disorders. By blocking this kinase, the compound may help modulate immune responses and provide therapeutic benefits for conditions such as rheumatoid arthritis and lupus .
The physical properties include:
Chemical properties include:
Relevant data regarding melting point and boiling point are often specific to the purity and form of the compound used in experiments .
5-bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific applications:
The synthesis of the 5-bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine core relies heavily on Gould-Jacobs cyclocondensation. This method involves reacting ethyl acetoacetate derivatives with brominated 4-aminopyrimidines (e.g., 5-bromo-4,6-diaminopyrimidine) under reflux conditions in acetic acid or polyphosphoric acid. The reaction proceeds via enamine formation and subsequent intramolecular cyclodehydration, yielding the bicyclic system. Key intermediates like 2-amino-6-(2,4-dichlorophenylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (CAS: WO2007012953A2) exemplify this strategy [1]. Post-cyclization halogenation at C5 is achievable using brominating agents like phosphorus oxybromide (POBr₃), though regioselectivity challenges necessitate careful optimization of stoichiometry (1.2–1.5 eq. POBr₃) and temperature (80–100°C) [1] [3].
Table 1: Key Reaction Parameters for Gould-Jacobs Cyclocondensation
Reactant | Conditions | Catalyst/Agent | Yield Range | Regioselectivity |
---|---|---|---|---|
Ethyl acetoacetate + 5-Bromo-4,6-diaminopyrimidine | Reflux, 12–18 h | Acetic acid | 45–68% | Moderate (C4 vs. C6) |
β-Ketoester derivatives | 140°C, 4 h | Polyphosphoric acid | 55–72% | High (C4) |
Halogenated intermediates | 80–100°C, 2–4 h | POBr₃ | 60–75% | Dependent on bromine positioning |
Limitations include moderate yields (45–75%) due to competing decomposition and variable regioselectivity, particularly when introducing the methyl group at C4. Purification often requires column chromatography due to by-products like 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2,4-diones [3] [5].
Suzuki-Miyaura and Negishi couplings enable late-stage bromine introduction, leveraging the inherent reactivity of halogenated precursors. The synthesis begins with 4-methyl-7H-pyrrolo[2,3-d]pyrimidine, which undergoes regioselective palladium-catalyzed coupling. For example, 5-bromo-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1638761-56-4) is synthesized via Pd(OAc)₂/XPhos-catalyzed borylation at C5, followed by bromodeboronation with CuBr₂ [1] [5]. Alternatively, direct C–H activation using catalysts like Pd/C with brominating agents (NBS) achieves yields up to 85%, though this requires electron-deficient ligands (e.g., triarylphosphines) to suppress N7-alkylation [5].
Table 2: Cross-Coupling Strategies for Bromine Incorporation
Method | Catalyst System | Bromine Source | Temperature | Yield | Key Advantage |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(OAc)₂/XPhos, K₂CO₃ | BBr₃ then CuBr₂ | 80°C | 78% | Functional group tolerance |
Negishi Coupling | PdCl₂(dppf), ZnBr₂ | ZnBr₂ | 60°C | 70% | Compatibility with methyl group |
C–H Bromination | Pd(OAc)₂/P(t-Bu)₃, NBS | N-Bromosuccinimide | 100°C | 85% | No pre-functionalization |
Microwave-assisted coupling (100–120°C, 30 min) enhances efficiency for halogenated pyrrolo[2,3-d]pyrimidines, reducing side products like 5,7-dibromo derivatives [5]. Catalyst loading optimization (2–5 mol%) is critical to minimize Pd residues in pharmaceutical intermediates [1] [5].
N7 vs. C4 regioselectivity presents a major challenge in methyl group installation. Two dominant strategies exist:
Side reactions include over-alkylation (N7 and C4 dimethylation) and protodebromination, mitigated by low-temperature (−40°C) and controlled electrophile addition [1] [4].
Microwave irradiation significantly accelerates synthesis, reducing reaction times from hours to minutes. Cyclocondensation of bromoacetoacetate and 4-amino-5-aminopyrimidine under microwave conditions (150°C, 20 min, sealed vessel) achieves 87% yield versus 55% under conventional heating [5]. Flow chemistry enables continuous bromination: pre-mixed substrates (e.g., 4-methyl-7H-pyrrolo[2,3-d]pyrimidine and NBS) in DMF are pumped through a Pd-immobilized reactor (60°C, residence time 10 min), yielding 93% conversion with minimal waste [5].
Key advantages include:
Table 3: Optimization via Advanced Reaction Technologies
Technology | Reaction Type | Conditions | Yield | Time Savings | Scale Demonstrated |
---|---|---|---|---|---|
Microwave | Cyclocondensation | 150°C, 20 min, DMF | 87% | 80% | 50 g |
Flow Chemistry | Bromination | Pd reactor, 60°C, 10 min | 93% | 90% | 100 g/h |
Microwave/Flow Hybrid | Suzuki Coupling | 120°C, 5 min residence | 91% | 85% | 200 g/day |
Limitations include specialized equipment costs and safety concerns with high-temperature/pressure bromination [5].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7